3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound 3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (hereafter referred to as Compound A) is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with chlorophenyl groups, a methyl group, and a carboxamide moiety. Pyrrolo[3,2-d]pyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and microtubules . The 4-chlorophenyl and 2-chlorophenylmethyl groups in Compound A likely enhance lipophilicity and influence binding interactions, while the carboxamide may contribute to hydrogen bonding.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-26-11-15(19(28)24-10-12-4-2-3-5-16(12)23)17-18(26)20(29)27(21(30)25-17)14-8-6-13(22)7-9-14/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOXXXAQZNRCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolopyrimidine class of compounds, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.25 g/mol. The compound features a pyrrolopyrimidine core substituted with chlorophenyl and methyl groups, which contribute to its biological properties.
Biological Activity Overview
This compound has been investigated for its potential pharmacological activities including:
- Antibacterial Activity : Studies have shown that derivatives of pyrrolopyrimidine exhibit varying degrees of antibacterial activity. For instance, some compounds in this class demonstrated moderate to strong efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds similar to the one have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Antitumor Activity : Research indicates that pyrrolopyrimidine derivatives may exhibit antitumor properties. For example, certain derivatives have shown significant cytotoxicity against various cancer cell lines .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Binding Affinity : Docking studies indicate that the compound can bind effectively to target proteins involved in bacterial resistance and cancer proliferation .
- Inhibition Mechanisms : The inhibition of AChE suggests that the compound may interfere with neurotransmitter breakdown, leading to enhanced cholinergic activity .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study 1 : A derivative with structural similarities was tested against various bacterial strains and showed promising results in inhibiting growth, particularly against Bacillus subtilis .
- Case Study 2 : In vitro studies demonstrated that a related pyrrolopyrimidine exhibited significant cytotoxic effects on A549 lung cancer cells, indicating its potential as an anticancer agent .
Data Table: Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated its effectiveness against various cancer cell lines, suggesting a mechanism involving the inhibition of specific kinases associated with tumor growth and survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its efficacy against several bacterial strains, indicating that it may serve as a lead compound for developing new antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Various modifications to the pyrrolopyrimidine core have been explored to enhance its potency and selectivity against target enzymes or receptors. For instance, alterations in the chlorophenyl substituents have been correlated with increased activity against certain cancer types .
Lead Compound for New Drugs
Given its biological activity, this compound serves as a valuable lead in drug discovery programs aimed at developing new therapeutic agents for cancer and infectious diseases. Its unique structural features allow for further optimization through medicinal chemistry techniques such as combinatorial chemistry and high-throughput screening .
Formulation Studies
Recent research has focused on formulation strategies to improve the bioavailability of this compound. Techniques such as nanoencapsulation and the use of lipid-based carriers have been investigated to enhance solubility and absorption in biological systems .
Toxicological Assessments
Toxicological studies are essential for evaluating the safety profile of any new pharmaceutical candidate. Preliminary assessments of this compound have indicated a favorable safety margin; however, comprehensive toxicological evaluations are necessary to fully understand its effects on human health .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in various cancer cell lines |
| Study 2 | Antimicrobial Properties | Effective against multiple bacterial strains |
| Study 3 | SAR Analysis | Identified key modifications that enhance biological activity |
| Study 4 | Drug Formulation | Explored methods to improve bioavailability through novel delivery systems |
| Study 5 | Toxicology | Initial assessments suggest a favorable safety profile |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Compound A shares its pyrrolo[3,2-d]pyrimidine core with several analogs (Table 1). Key structural variations include:
- Substituent Position : Unlike pyrrolo[2,3-d]pyrimidines (e.g., compounds in ), Compound A has a [3,2-d] fused ring system, altering electronic distribution and planarity .
- Chlorophenyl Groups : The 4-chlorophenyl and 2-chlorophenylmethyl substituents differ from analogs such as 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (), which lacks the carboxamide group.
- Carboxamide vs.
Table 1: Structural Comparison of Compound A with Analogs
Structural and Conformational Analysis
- Dihedral Angles : and reveal that substituent orientation (e.g., 4-methoxyphenyl vs. chlorophenyl) affects binding. Compound A ’s 2-chlorophenylmethyl group may induce steric hindrance, reducing conformational flexibility compared to unsubstituted analogs .
- Crystallography : SHELX-refined structures () confirm that chlorophenyl groups adopt planar orientations, optimizing π-π stacking with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
